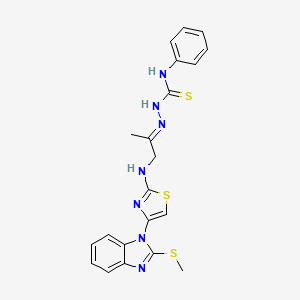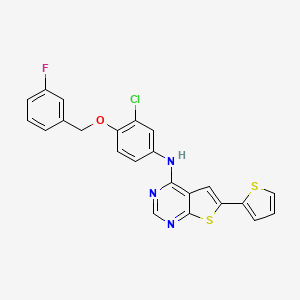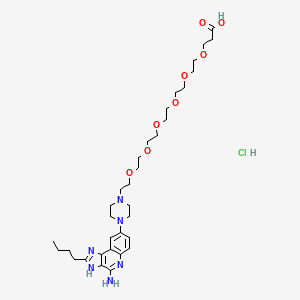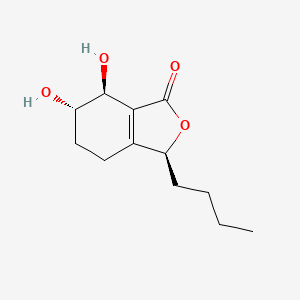
Senkyunolide N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Senkyunolide N is a natural phthalide compound primarily isolated from the rhizomes of Ligusticum chuanxiong, a traditional Chinese medicinal herb. This compound is known for its potential therapeutic properties, particularly in the treatment of cardiovascular diseases and its role in traditional Chinese medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide N involves several steps, typically starting from simpler phthalide precursors. The synthetic routes often include cyclization reactions, oxidation, and reduction steps under controlled conditions. Specific details on the synthetic routes and reaction conditions are not widely documented in the literature.
Industrial Production Methods: Industrial production of this compound is generally achieved through the extraction and purification from the rhizomes of Ligusticum chuanxiong. The process involves drying the rhizomes, followed by solvent extraction and chromatographic purification to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Senkyunolide N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, particularly at the phthalide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Senkyunolide N has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on its biological activities, including anti-inflammatory and antioxidant effects.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases, migraines, and other conditions.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Wirkmechanismus
The mechanism of action of Senkyunolide N involves multiple molecular targets and pathways:
Cardiovascular Effects: It exerts its effects by modulating pathways involved in blood circulation and reducing oxidative stress.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Properties: this compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
Senkyunolide I: Another phthalide compound with similar cardiovascular and anti-inflammatory properties.
Ligustilide: Known for its neuroprotective and anti-inflammatory effects.
Butylidenephthalide: Exhibits anti-cancer and anti-inflammatory activities.
Uniqueness: Senkyunolide N is unique due to its specific molecular structure, which confers distinct pharmacological properties. Its stability and bioavailability make it a promising candidate for further research and therapeutic applications .
Eigenschaften
Molekularformel |
C12H18O4 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(3S,6S,7S)-3-butyl-6,7-dihydroxy-4,5,6,7-tetrahydro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H18O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h8-9,11,13-14H,2-6H2,1H3/t8-,9-,11+/m0/s1 |
InChI-Schlüssel |
AXRIHSJZHOTGAE-ATZCPNFKSA-N |
Isomerische SMILES |
CCCC[C@H]1C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1 |
Kanonische SMILES |
CCCCC1C2=C(C(C(CC2)O)O)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


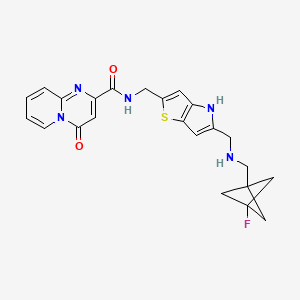
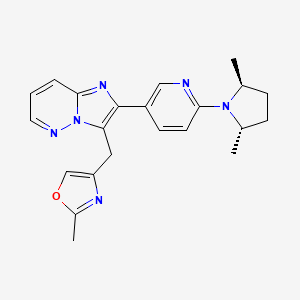
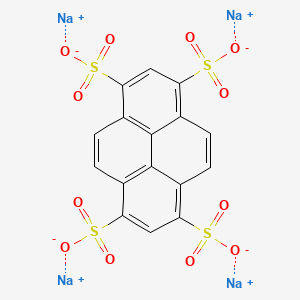
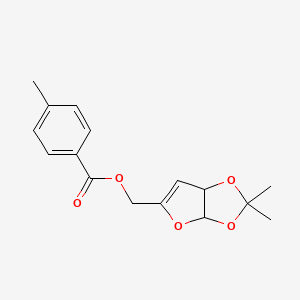
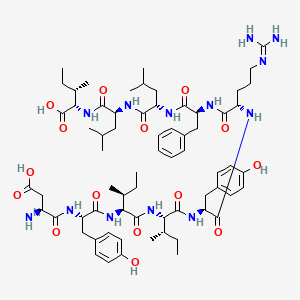
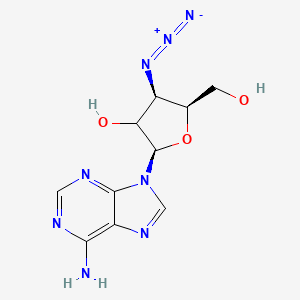
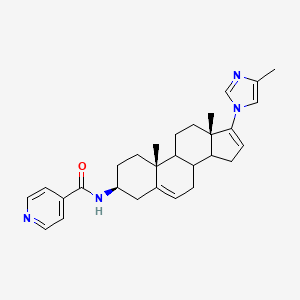
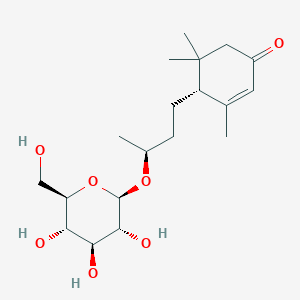
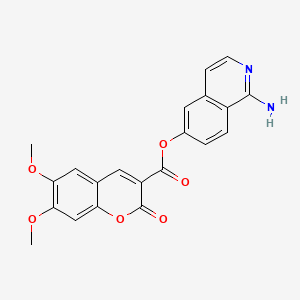
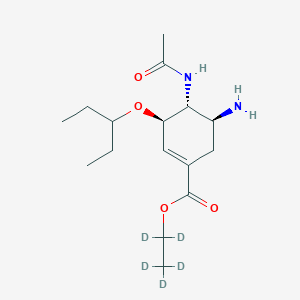
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)
